Cytarabine ocfosfate hydrate

Description

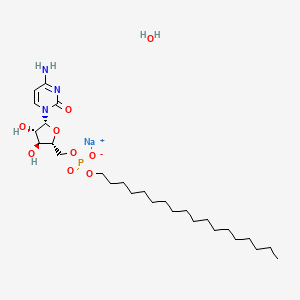

Structure

2D Structure

Properties

CAS No. |

116459-64-4 |

|---|---|

Molecular Formula |

C27H51N3NaO9P |

Molecular Weight |

615.7 g/mol |

IUPAC Name |

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate;hydrate |

InChI |

InChI=1S/C27H50N3O8P.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);;1H2/q;+1;/p-1/t22-,24-,25+,26-;;/m1../s1 |

InChI Key |

NSFFYSQTVOCNLX-JKIHJDPOSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |

Other CAS No. |

116459-64-4 |

Synonyms |

1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |

Origin of Product |

United States |

Molecular Structure and Design Principles of Cytarabine Ocfosfate Hydrate

Structural Foundations: Cytarabine (B982) Core (Cytosine Arabinoside)

The foundational molecule of cytarabine ocfosfate is cytarabine, also known as cytosine arabinoside (ara-C). ncats.io Cytarabine is a pyrimidine (B1678525) nucleoside analogue, structurally similar to the natural nucleoside deoxycytidine. wiley.comnih.gov It consists of a cytosine base attached to an arabinose sugar via a β-N1-glycosidic bond. nih.govebi.ac.uk

A critical feature of the arabinose sugar in cytarabine is the stereochemistry of the hydroxyl group at the 2'-position. Unlike in deoxyribose (found in DNA) or ribose (found in RNA), the 2'-OH group in arabinose is oriented in the opposite direction ("up" or trans) relative to the 3'-OH group. researchgate.net This unique spatial arrangement is fundamental to its mechanism of action, as it interferes with DNA synthesis once the molecule is intracellularly activated. wikipedia.orgdrugbank.com However, the polar nature of the cytarabine molecule, conferred by its hydroxyl groups, results in hydrophilic properties that limit its ability to be administered orally. nih.gov

Chemical Modification: Phosphate (B84403) Esterification with a Stearyl Group at the 5'-Position

To create cytarabine ocfosfate, the cytarabine core undergoes a significant chemical modification at the 5'-hydroxyl group of the arabinose sugar. ncats.ioscispace.com This modification is a phosphate esterification, where a phosphate group is attached to the 5' position, which is then further linked to a long alkyl chain. uzh.chwiley.com Specifically, the compound is 1-β-D-arabinofuranosylcytosine-5′-(n-stearyl-phosphate), featuring an 18-carbon stearyl (octadecyloxy) group. wiley.comescholarship.org This process transforms the hydrophilic parent drug into a lipophilic prodrug. nih.govwiley.com

Significance of the Phosphate Moiety Modification

The introduction of the phosphate group is a strategic design choice intended to bypass a critical rate-limiting step in the activation of cytarabine. scispace.com In the cell, cytarabine must be phosphorylated to its active triphosphate form. wikipedia.org The first phosphorylation to cytarabine monophosphate is catalyzed by the enzyme deoxycytidine kinase and is often the slowest step in the activation pathway. scispace.comacs.org

By designing cytarabine ocfosfate as a monophosphate prodrug, the goal was to circumvent this initial, often inefficient, phosphorylation step. researchgate.net Furthermore, this modification, in conjunction with the stearyl group, renders the compound resistant to deamination by the enzyme cytidine (B196190) deaminase, which is the primary pathway for the rapid inactivation of cytarabine into the biologically inert metabolite, uracil (B121893) arabinoside (AraU). nih.govwiley.comresearchgate.net This resistance contributes to the enhanced stability and prolonged half-life of the compound. researchgate.net

Role of the Octadecyloxy (Stearyl) Chain in Lipophilicity and Oral Activity

The attachment of the 18-carbon octadecyloxy (stearyl) chain to the phosphate moiety is the key to overcoming the primary pharmacokinetic obstacle of cytarabine: its poor oral bioavailability. uzh.chnih.gov The parent drug, cytarabine, is hydrophilic and cannot be effectively absorbed when taken orally. nih.gov The long, nonpolar stearyl chain dramatically increases the molecule's lipophilicity (fat-solubility). uzh.chresearchgate.net

This enhanced lipophilicity allows the prodrug to be absorbed from the gastrointestinal tract, making oral administration feasible. nih.govwiley.com The combination of the stearyl chain and the phosphate group creates a lipophilic prodrug that is resistant to enzymatic degradation in the bloodstream and can be gradually metabolized to release the active drug over a prolonged period. nih.govwiley.comresearchgate.net

Table 2: Comparative Properties of Cytarabine and Cytarabine Ocfosfate

| Feature | Cytarabine (Parent Drug) | Cytarabine Ocfosfate (Prodrug) |

| Core Structure | Cytosine + Arabinose Sugar | Cytarabine-5'-phosphate + Stearyl Group |

| Lipophilicity | Low (Hydrophilic) nih.gov | High (Lipophilic) uzh.chnih.gov |

| Oral Activity | No nih.gov | Yes nih.govwiley.com |

| Resistance to Deaminase | Low (Rapidly inactivated) nih.gov | High (Resistant to inactivation) nih.govwiley.com |

| Activation Pathway | Requires initial phosphorylation by deoxycytidine kinase scispace.com | Bypasses initial phosphorylation step scispace.comresearchgate.net |

Influence of Hydrate (B1144303) Form on Compound Characteristics for Research

Cytarabine ocfosfate is often supplied in a hydrate form, as indicated by its molecular formula, C27H49N3O8P.Na.H2O. ncats.iogenome.jp A hydrate is a crystalline solid compound that contains water molecules integrated into its crystal lattice. google.com

The presence of water in this form can influence several key physicochemical properties of the compound, which is a critical consideration for research and pharmaceutical development. google.com These properties include:

Solubility and Dissolution Rate: The hydrate form can have different solubility and dissolution characteristics compared to the anhydrous (non-hydrated) form. google.com

Stability: The integrated water molecules can affect the solid-state stability of the compound under various storage conditions.

Crystallinity and Physical Form: The compound may exist in multiple crystalline or amorphous forms, and the hydrate is one specific, defined physical form. google.com

For research purposes, using a defined hydrate form ensures consistency and reproducibility in experiments, from initial in vitro assays to formulation studies. Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to confirm the presence and nature of the hydrate, ensuring the purity and consistency of the material being studied. google.com

Intracellular Metabolism and Molecular Mechanism of Action

Prodrug Bioactivation and Cascade to Active Metabolite

As a prodrug, cytarabine (B982) ocfosfate is pharmacologically inactive until it is converted into its therapeutically active form within the body. mdpi.com This bioactivation process involves a multi-step cascade that ultimately yields the potent cytotoxic agent, cytarabine triphosphate (ara-CTP). wiley.comnih.gov

Hepatic Metabolism and Intermediate Metabolite Formation (C-C3PCA)

Following oral administration, cytarabine ocfosfate is metabolized in the liver. ncats.ioncats.io This initial metabolic step results in the formation of an intermediate metabolite known as C-C3PCA. ncats.ioncats.io This intermediate is then gradually converted to cytarabine (ara-C), a process that contributes to the sustained release and prolonged plasma half-life of cytarabine in the bloodstream. ncats.iowiley.com

Intracellular Conversion to Cytarabine Triphosphate (Ara-CTP)

Once cytarabine is released, it enters the target cells where it undergoes a series of phosphorylation events to become the active metabolite, cytarabine triphosphate (ara-CTP). wiley.comnih.govwikipedia.orgmdpi.com This conversion is crucial for the drug's cytotoxic activity. mdpi.com The process is sequential, with cytarabine first being converted to cytarabine monophosphate (ara-CMP), then to cytarabine diphosphate (B83284) (ara-CDP), and finally to the active triphosphate form, ara-CTP. mdpi.comresearchgate.net

Involvement of the Pyrimidine (B1678525) Salvage Pathway

The intracellular phosphorylation of cytarabine is carried out by the pyrimidine salvage pathway. wiley.comnih.gov This metabolic route recycles pyrimidine bases and nucleosides to synthesize nucleotides. nih.govlecturio.com Cytarabine, being a pyrimidine analog, is recognized as a substrate by the enzymes of this pathway, leading to its activation. wiley.comnih.gov

Deoxycytidine Kinase (DCK) Activity in Cytarabine Phosphorylation

A key enzyme in the pyrimidine salvage pathway and the rate-limiting step in the activation of cytarabine is deoxycytidine kinase (dCK). wiley.comnih.govmdpi.com This enzyme catalyzes the initial phosphorylation of cytarabine to ara-CMP. mdpi.comresearchgate.netnih.gov The activity of dCK is therefore a critical determinant of the intracellular concentration of the active metabolite, ara-CTP, and consequently, the sensitivity of cancer cells to the drug. nih.gov Resistance to cytarabine has been associated with mutations in the DCK gene. nih.gov

Prodrug Strategy for Kinase Bypass

The design of cytarabine ocfosfate as a lipophilic phosphate (B84403) prodrug represents a strategy to bypass the initial phosphorylation step catalyzed by deoxycytidine kinase. scispace.comresearchgate.net By delivering a pre-phosphorylated form of cytarabine, this approach aims to circumvent resistance mechanisms that arise from decreased dCK activity in tumor cells. scispace.comresearchgate.net

Molecular Interactions with Nucleic Acid Synthesis Machinery

The cytotoxic effects of cytarabine are a direct result of the interference of its active metabolite, ara-CTP, with the synthesis of DNA. wikipedia.orgmdpi.comnih.gov Ara-CTP is structurally similar to the natural nucleoside deoxycytidine triphosphate (dCTP), allowing it to act as a competitive inhibitor of DNA polymerases. mdpi.comscispace.comnih.gov This inhibition disrupts the process of DNA replication, particularly during the S phase of the cell cycle. nih.gov Furthermore, ara-CTP can be incorporated into the growing DNA strand, where its arabinose sugar moiety hinders the rotation of the molecule, leading to the termination of DNA chain elongation. mdpi.comnih.govnih.gov This ultimately results in DNA damage and the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells. nih.gov

Table of Key Enzymes and Metabolites

| Name | Type | Function |

|---|---|---|

| Cytarabine ocfosfate hydrate (B1144303) | Prodrug | The initial, inactive form of the drug. |

| C-C3PCA | Intermediate Metabolite | Formed during hepatic metabolism of cytarabine ocfosfate. ncats.ioncats.io |

| Cytarabine (ara-C) | Active Drug Precursor | Released from C-C3PCA; substrate for intracellular phosphorylation. ncats.io |

| Deoxycytidine Kinase (dCK) | Enzyme | Catalyzes the first phosphorylation step of cytarabine to ara-CMP. wiley.comnih.govmdpi.com |

| Cytarabine Monophosphate (ara-CMP) | Metabolite | The first phosphorylated form of cytarabine. mdpi.comresearchgate.net |

| Cytarabine Diphosphate (ara-CDP) | Metabolite | The second phosphorylated form of cytarabine. mdpi.com |

| Cytarabine Triphosphate (Ara-CTP) | Active Metabolite | The final, active form that inhibits DNA synthesis. wiley.comnih.govwikipedia.orgmdpi.com |

| DNA Polymerase | Enzyme | Target of ara-CTP; its inhibition halts DNA replication. mdpi.comscispace.comnih.gov |

Competitive Inhibition of DNA Polymerases (alpha, delta, epsilon)

The active metabolite, ara-CTP, functions as a competitive inhibitor of DNA polymerases, including DNA polymerase α, δ, and ε. nih.govaacrjournals.orgpharmacology2000.com This inhibition arises from the structural similarity between ara-CTP and the natural substrate, deoxycytidine triphosphate (dCTP). patsnap.commedchemexpress.com The affinity (Km) of ara-CTP for DNA polymerase is comparable to that of dCTP, allowing it to effectively compete for the enzyme's active site. nih.gov By binding to DNA polymerase, ara-CTP obstructs the enzyme's normal function in DNA replication and repair. researchgate.netnih.govnih.gov

Interference with Deoxycytidine Triphosphate Utilization

Ara-CTP directly competes with the endogenous pool of deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand. patsnap.comnih.govnih.gov The intracellular concentration of dCTP can influence the efficacy of cytarabine, as higher levels of dCTP can outcompete ara-CTP, leading to reduced drug incorporation and potential resistance. nih.gov Conversely, a lower intracellular dCTP pool enhances the cytotoxic potential of cytarabine. nih.gov This competition is a critical determinant of the drug's antineoplastic activity. nih.gov

Incorporation of Cytarabine Triphosphate into DNA and RNA Structures

Despite being an inhibitor, ara-CTP can be incorporated into both DNA and RNA strands. drugbank.comfffenterprises.comallenpress.com The incorporation into DNA is considered a primary mechanism of its cytotoxicity. drugbank.comnih.gov Once integrated, the arabinose sugar moiety of the cytarabine molecule, which differs structurally from the deoxyribose of natural nucleotides, creates a structural distortion in the DNA helix. nih.govallenpress.com While some sources indicate limited incorporation into RNA, the primary cytotoxic effects are attributed to its impact on DNA. drugbank.comfffenterprises.com

Consequences for DNA Chain Elongation and Repair Pathways

The incorporation of ara-CTP into the DNA strand leads to a relative termination of DNA chain elongation. patsnap.comnih.gov The altered sugar conformation hinders the ability of DNA polymerase to add subsequent nucleotides, thereby stalling the replication fork. mdpi.comnih.govpatsnap.com This disruption of DNA synthesis also triggers DNA repair mechanisms. researchgate.netnih.gov However, the presence of the abnormal cytarabine residue can overwhelm the cell's repair capacity, leading to the accumulation of DNA damage and, ultimately, apoptosis (programmed cell death). patsnap.com

Cell Cycle Specificity in Modulating Cellular Proliferation (S-Phase)

Cytarabine exhibits cell cycle-specific activity, primarily targeting cells that are actively synthesizing DNA in the S-phase. drugbank.comnih.govfffenterprises.com Its mechanism of action, which is centered on the inhibition of DNA synthesis, makes it particularly effective against rapidly proliferating cells. drugbank.compatsnap.com Under certain conditions, cytarabine can also block the progression of cells from the G1 phase to the S-phase, further impeding cell division. drugbank.combccancer.bc.ca

Enzymatic Deactivation Pathways

The intracellular concentration and cytotoxic efficacy of cytarabine are significantly influenced by enzymatic deactivation processes. researchgate.netpfizer.commedsinfo.com.au The balance between the activation and inactivation of the drug is a critical factor in determining its therapeutic outcome. nih.govfffenterprises.com

Cytidine (B196190) Deaminase (CDA) Mediated Inactivation to Uracil (B121893) Arabinoside (Ara-U)

The primary pathway for cytarabine inactivation is through deamination by the enzyme cytidine deaminase (CDA). researchgate.netnih.govpfizer.com CDA catalyzes the conversion of cytarabine into its inactive metabolite, uracil arabinoside (ara-U). nih.govditki.comresearchgate.net This enzymatic process occurs in various tissues, with high concentrations of CDA found in the liver, kidneys, and spleen. pfizer.commedsinfo.com.aupfizer.com The rapid conversion of cytarabine to ara-U can limit the bioavailability and effectiveness of the drug. ditki.com

Role of 5′-Nucleotidase Enzymes (NT5C2, NT5C3) in Dephosphorylation

The activation of cytarabine is potently counteracted by cytosolic 5'-nucleotidases (NT5s), specifically NT5C2 (also known as cN-II) and NT5C3. mdpi.comnih.gov These enzymes catalyze the dephosphorylation of cytarabine monophosphate (ara-CMP), the first product of cytarabine's activation pathway, converting it back to the parent nucleoside, cytarabine. mdpi.comnih.govnih.gov This action directly opposes the function of deoxycytidine kinase (DCK), the rate-limiting enzyme in cytarabine's activation, thereby reducing the intracellular pool of ara-CMP available for subsequent phosphorylation to the active ara-CTP. nih.govnih.gov

NT5C2 is ubiquitously expressed in human tissues and plays a significant role in maintaining balanced nucleotide pools by dephosphorylating nucleoside monophosphates. nih.govmdpi.com While its primary substrates are purine (B94841) monophosphates like inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), it also effectively dephosphorylates ara-CMP. nih.govnih.gov The activity of these nucleotidases represents a crucial mechanism of drug inactivation and resistance. nih.govoncotarget.com

| Enzyme | Alias | Function | Substrate | Product | Clinical Significance |

|---|---|---|---|---|---|

| NT5C2 | cN-II, Cytosolic 5'-nucleotidase II | Dephosphorylation mdpi.comnih.gov | Cytarabine monophosphate (ara-CMP) nih.gov | Cytarabine (ara-C) nih.gov | Overexpression is linked to cytarabine resistance and reduced survival in AML patients. nih.govmdpi.com |

| NT5C3 | Cytoplasmic 5'-nucleotidase III | Dephosphorylation mdpi.comnih.gov | Cytarabine monophosphate (ara-CMP) mdpi.com | Cytarabine (ara-C) mdpi.com | Contributes to cytarabine inactivation; some genetic variants may influence expression and treatment response. mdpi.com |

Contributions of Cytidine Monophosphate Deaminase (CMPD)

In addition to dephosphorylation, another key pathway for the inactivation of cytarabine's monophosphate form is deamination, catalyzed by cytidine monophosphate deaminase (CMPD), also known as deoxycytidylate deaminase (DCTD). nih.govresearchgate.net This enzyme acts on cytarabine monophosphate (ara-CMP), converting it into the inactive metabolite uracil arabinoside monophosphate (ara-UMP). nih.govnih.gov

| Enzyme | Alias | Function | Substrate | Product | Clinical Significance |

|---|---|---|---|---|---|

| Cytidine Monophosphate Deaminase | CMPD, dCMPD, DCTD | Deamination nih.govresearchgate.net | Cytarabine monophosphate (ara-CMP) nih.govnih.gov | Uracil arabinoside monophosphate (ara-UMP) nih.govnih.gov | Contributes to cytarabine inactivation by shunting ara-CMP away from the activation pathway. researchgate.netnih.gov |

Pharmacological Research and Preclinical Efficacy Studies

Pharmacokinetic Profile of Cytarabine (B982) Ocfosfate Hydrate (B1144303)

Cytarabine ocfosfate hydrate, a lipophilic prodrug of cytarabine (Ara-C), is designed to overcome the pharmacokinetic limitations of its parent compound. nih.govnih.gov Its structure confers resistance to enzymatic degradation and allows for oral administration, leading to a distinct pharmacokinetic profile characterized by prolonged exposure to its active metabolites. nih.govescholarship.org

Preclinical studies demonstrate that oral administration of cytarabine ocfosfate results in sustained plasma concentrations of Ara-C. escholarship.orgnih.gov After absorption, the prodrug undergoes hepatic metabolism, leading to a gradual and prolonged release of Ara-C into the systemic circulation, mimicking the effects of a continuous intravenous infusion. nih.govresearchgate.net

In a pharmacokinetic study involving dogs, the mean elimination half-life for cytarabine ocfosfate was 14.1 hours, while the resulting active metabolite, Ara-C, exhibited a significantly longer mean elimination half-life of 25.6 hours. nih.gov This extended half-life contributes to prolonged exposure of target cells to the cytotoxic effects of the active compound. escholarship.orgnih.gov The study also noted mean accumulation indices of 1.4 for cytarabine ocfosfate and 2.1 for Ara-C with a 24-hour dosing interval, indicating drug accumulation with repeated dosing. nih.gov

Pharmacokinetic parameters from preclinical studies are detailed below:

| Compound | Parameter | Value | Source Study |

|---|---|---|---|

| Cytarabine Ocfosfate | Mean Elimination Half-Life (T½) | 14.1 hours (range: 6.7-20.5) | Canine Model nih.gov |

| Cytarabine (from prodrug) | Mean Elimination Half-Life (T½) | 25.6 hours (range: 23.3-29.4) | Canine Model nih.gov |

| Cytarabine Ocfosfate | Time of Maximum Concentration (Tmax) | 1.0 hour | Human Phase I/II nih.govresearchgate.net |

| Cytarabine (from prodrug) | Time of Maximum Concentration (Tmax) | 23.2 hours | Human Phase I/II nih.govresearchgate.net |

| Cytarabine (from prodrug) | Maximum Serum Concentration (Cmax) | 456.1-724.0 ng/mL | Canine Model nih.gov |

A primary challenge with conventional cytarabine therapy is its rapid inactivation by cytidine (B196190) deaminase (CDA), an enzyme that converts it into the biologically inactive metabolite uracil (B121893) arabinoside. springermedicine.comresearchgate.netnih.gov This rapid degradation necessitates continuous infusion to maintain therapeutic concentrations. springermedicine.com

Cytarabine ocfosfate is specifically designed as a 1-β-d-arabinofuranosylcytosine-5′-(n-stearyl-phosphate), a structure that is resistant to this deaminase inactivation. nih.govnih.gov This inherent resistance, combined with its intestinal absorption and ongoing conversion to Ara-C, contributes significantly to the prolonged plasma half-life of the active metabolite. nih.gov By protecting the molecule from premature deactivation, the prodrug formulation ensures a greater amount of active compound is available over a longer period. springermedicine.comresearchgate.net

Cellular Uptake and Membrane Transport Dynamics

The efficacy of cytarabine is dependent on its ability to enter target cells and be converted into its active triphosphate form. nih.govnih.gov This process is mediated by various transport proteins.

Once cytarabine ocfosfate is metabolized and releases Ara-C, the cellular uptake of Ara-C is a critical, rate-limiting step. nih.gov This transport is primarily facilitated by carrier proteins, with human equilibrative nucleoside transporter 1 (hENT1) being a key mediator. nih.govnih.govnih.gov The efficacy of Ara-C is closely linked to the expression and activity of these transporters on the cell membrane. nih.govnih.gov Reduced activity or expression of hENT1 is a known mechanism of cellular resistance to cytarabine. nih.gov While ENT1 has long been considered the primary transporter for Ara-C, some studies suggest the involvement of other, as-yet-unidentified transporters in its systemic disposition. nih.govnih.govresearchgate.net

Multidrug resistance can be mediated by ATP-binding cassette (ABC) transporter proteins, which function as efflux pumps to remove xenobiotics from cells. nih.govnih.gov P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a prominent member of this family that actively exports a wide range of anticancer drugs, contributing to both intrinsic and acquired drug resistance. nih.govnih.gov While cytarabine itself is not a classic substrate for ABCB1, other members of the ABC transporter family, such as ABCC10 and ABCC11, have been implicated in conferring resistance to cytarabine by reducing its intracellular accumulation. nih.gov The upregulation of such efflux pumps can therefore represent a significant mechanism of resistance to therapies based on cytarabine and its prodrugs. nih.gov

Preclinical Pharmacodynamic Endpoints and Biomarker Assessment

Preclinical studies have focused on identifying relevant pharmacodynamic endpoints and biomarkers to assess the biological activity of cytarabine ocfosfate beyond simple plasma concentration measurements. nih.gov Research suggests that serum Ara-C concentration alone is a suboptimal biomarker for predicting the presence of active drug metabolites and their biological effects. nih.gov

A study in a canine model identified several key pharmacodynamic effects following oral administration of cytarabine ocfosfate. nih.gov These findings indicate that the sustained Ara-C exposure achieved with the prodrug is sufficient to induce measurable functional changes in peripheral leukocytes. escholarship.orgnih.gov

Key preclinical pharmacodynamic findings include:

Prolonged Retention of Active Metabolite: A prolonged retention of DNA-incorporated Ara-CTP (the active triphosphate form) was observed in peripheral blood leukocytes, with levels remaining above 25% of the peak concentration at 13 days. nih.govnih.gov This demonstrates sustained intracellular activity long after the drug has been administered.

Functional Impact on Leukocytes: A significant decrease in the ex vivo proliferation rates of lymphocytes after mitogenic stimulation was observed at day 6 of treatment. nih.govnih.gov

Changes in Lymphocyte Subsets: A significant decrease in proliferating Ki67+ CD4+ and Ki67+ CD4- T cells was noted on day 10 compared to baseline. nih.gov

These results suggest that the assessment of functional parameters and the quantification of active metabolites incorporated into DNA may provide more relevant data for determining the biological efficacy of cytarabine-based treatments. nih.govescholarship.org

| Pharmacodynamic Endpoint/Biomarker | Key Finding in Preclinical Model | Significance |

|---|---|---|

| DNA-Incorporated Ara-CTP | Prolonged retention; >25% of peak concentration remained at Day 13. nih.govnih.gov | Indicates sustained intracellular drug activity and target engagement. nih.gov |

| Lymphocyte Proliferation | Decreased rates post-stimulation at Day 6. nih.govescholarship.org | Demonstrates a functional immunomodulatory effect on peripheral leukocytes. nih.gov |

| Proliferating T-Cells (Ki67+) | Significant decrease in Ki67+ CD4+ and CD4- T cells at Day 10. nih.gov | Provides a cellular-level biomarker of the drug's antiproliferative effect. nih.gov |

Evaluation of Intracellular Ara-CTP Accumulation

The therapeutic efficacy of cytarabine and its prodrugs is critically dependent on the intracellular accumulation of the active metabolite, Ara-CTP. While direct preclinical studies detailing the intracellular concentration of Ara-CTP following the administration of this compound are not extensively available in the public domain, the underlying pharmacological principle is well-understood. After oral administration, cytarabine ocfosfate is absorbed and metabolized, leading to the systemic release of cytarabine. nih.gov

This released cytarabine is then transported into cells, where it undergoes a series of phosphorylation steps, catalyzed by intracellular kinases, to form Ara-CTP. nih.govresearchgate.net The intracellular concentration of Ara-CTP is a key determinant of the drug's cytotoxic activity, as it competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand during the S phase of the cell cycle. nih.gov Studies with cytarabine have demonstrated that higher intracellular levels and prolonged retention of Ara-CTP in malignant cells are associated with a better therapeutic response. nih.gov The lipophilic nature of cytarabine ocfosfate is intended to provide a sustained release of cytarabine, thereby potentially leading to a more prolonged and stable intracellular accumulation of Ara-CTP compared to intravenous administration of cytarabine. nih.gov

Assessment of Ara-CTP Incorporation into Cellular DNA

The ultimate mechanism of action of this compound is the incorporation of its active metabolite, Ara-CTP, into cellular DNA. This event leads to the termination of DNA chain elongation and the induction of apoptosis in rapidly dividing cells. Preclinical studies have sought to quantify the extent of Ara-CTP incorporation into the DNA of target cells as a measure of the drug's efficacy.

A study in a canine model investigated the incorporation of Ara-CTP into the DNA of peripheral blood leukocytes following oral administration of cytarabine ocfosfate. The researchers measured the concentration of Ara-C derived from DNA-incorporated Ara-CMP (cytarabine monophosphate, the form in which it is integrated into the DNA strand) over time.

The findings from this study demonstrated a progressive increase in the incorporation of Ara-CMP into leukocyte DNA with repeated dosing. nih.gov This suggests that the sustained release of cytarabine from its ocfosfate prodrug leads to a cumulative effect on DNA damage in target cells. The incorporation did not appear to reach a saturation point after seven doses, indicating that continued administration could lead to further DNA integration of the cytotoxic metabolite. nih.gov

| Time Point (hours) | Mean Ara-C Concentration from DNA (pg/mL per µg/mL dG) |

|---|---|

| 24 | Data collection initiated |

| 144 | Progressively increasing |

| 192 | 218.3 - 283.3 |

Investigations of Immunomodulatory Effects in Preclinical Models

Beyond its direct cytotoxic effects on malignant cells, cytarabine and its derivatives have been investigated for their potential to modulate the immune system. The incorporation of Ara-CTP into the DNA of immune cells can lead to alterations in their function, proliferation, and survival.

| Parameter | Observation | Time Point of Observation |

|---|---|---|

| Lymphocyte Proliferation (post-stimulation) | Decreased | Day 6 |

| Proliferating Ki67+ CD4+ T cells | Significant decrease | Not specified |

| Proliferating Ki67+ CD4- T cells | Significant decrease | Not specified |

| Absolute CD8+ T-cell count | Moderate but significant increase | Day 20 |

| Proportion of naive CD45RA+ CD4 T-cells | Significant increase | Day 20 |

| Proportion of CD21+ B-cells | Significant decrease | Day 20 |

Synthetic Methodologies and Structure Activity Relationship Sar Research

Synthetic Approaches for Cytarabine (B982) Ocfosfate Hydrate (B1144303)

Cytarabine ocfosfate, chemically known as 1-β-D-arabinofuranosylcytosine-5'-stearylphosphate, is a lipophilic prodrug of cytarabine designed for improved oral bioavailability and resistance to deamination. The synthesis of cytarabine ocfosfate hydrate involves the esterification of the 5'-hydroxyl group of cytarabine with stearyl phosphate (B84403). A general synthetic pathway can be conceptualized based on established methods for nucleoside phosphorylation and esterification.

A plausible synthetic route begins with the protection of the N4-amino group and the 2'- and 3'-hydroxyl groups of cytarabine to prevent unwanted side reactions. This can be achieved using standard protecting groups amenable to nucleoside chemistry. The protected cytarabine is then reacted with a suitable phosphorylating agent, such as phosphorus oxychloride, to introduce a phosphate group at the 5'-position. Subsequent reaction with stearyl alcohol, often in the presence of a coupling agent, would form the desired phosphoester linkage. Finally, removal of the protecting groups under appropriate conditions would yield cytarabine ocfosfate. The hydration step to form the hydrate likely occurs during the final purification and isolation processes, where the compound is exposed to aqueous media. While specific patented processes exist for the production of the monosodium salt and its monohydrate, the core of the synthesis revolves around this targeted phosphorylation and esterification at the 5'-position. justia.com

Comparative Analysis of Cytarabine Prodrug Derivatization Strategies

The development of cytarabine prodrugs has explored various derivatization strategies to enhance its pharmacological properties. These strategies primarily target the N4-amino group and the hydroxyl groups of the arabinose sugar moiety.

N4-Substitution Strategies and Their Impact on Activity and Deamination Resistance

Modification of the N4-amino group of the cytosine base is a key strategy to protect cytarabine from rapid deamination by cytidine (B196190) deaminase, a major pathway of its inactivation. By attaching various moieties to the N4-position, the resulting prodrugs exhibit increased resistance to this enzyme.

For instance, the conjugation of palmitic acid to the N4-amino group of cytarabine to form PA-Ara has been shown to effectively shield the active amino group from deamination. chapman.edu This modification not only enhances stability but also significantly increases the lipophilicity of the molecule, which can improve its absorption and cellular uptake. chapman.edursc.org Research has demonstrated that N4-acyl derivatives of cytarabine exhibit prolonged plasma half-lives and improved oral bioavailability compared to the parent drug.

| N4-Substituent | Impact on Deamination Resistance | Effect on Lipophilicity | Reported Outcome |

| Palmitic Acid | High | Significantly Increased | Enhanced oral bioavailability and antiproliferative activity rsc.org |

| Various Carboxylates and Succinamates | Improved | Increased | Enhanced stability against cytidine deaminase |

5'-Hydroxyl Ester Modifications (e.g., Fatty Acid Derivatives)

Esterification of the 5'-hydroxyl group of the arabinose sugar is another prevalent strategy to create lipophilic prodrugs of cytarabine. Fatty acid derivatives, in particular, have been extensively investigated to improve the drug's pharmacokinetic profile.

Cytarabine ocfosfate, which features a stearyl phosphate group at the 5'-position, exemplifies this approach. This long alkyl chain dramatically increases the lipophilicity of the molecule, facilitating its oral absorption and allowing for sustained release of the active cytarabine. nih.gov Clinical pharmacology studies have shown that oral administration of cytarabine ocfosfate leads to prolonged plasma levels of cytarabine, acting as a depot form of the drug. nih.gov

| 5'-Hydroxyl Modification | Impact on Lipophilicity | Effect on Drug Release | Reported Outcome |

| Stearyl Phosphate (Cytarabine Ocfosfate) | High | Sustained Release | Orally active with prolonged plasma half-life of cytarabine nih.gov |

| Elaidic Acid Ester (CP-4055) | High | Sustained Release | Investigated for the treatment of leukemia and solid tumors nih.gov |

Phosphoramidate Derivatives vs. Phosphoester Prodrugs in Activity and Stability

Phosphate prodrug strategies aim to bypass the rate-limiting initial phosphorylation step of cytarabine activation. Both phosphoramidate and phosphoester approaches have been explored, each with distinct characteristics regarding stability and activation.

Phosphoester prodrugs, like cytarabine ocfosfate, are generally stable in the gastrointestinal tract and release the active drug after absorption. nih.gov Their stability is attributed to the robust phosphoester bond.

Phosphoramidate prodrugs, on the other hand, offer a different mechanism of intracellular drug delivery. These prodrugs can be designed to be stable in plasma and undergo intracellular activation to release the nucleoside monophosphate. nih.govnih.gov This approach can be particularly advantageous in overcoming resistance mechanisms related to deficient nucleoside kinase activity. nih.gov Studies have shown that cytarabine phosphoramidate prodrugs can be significantly more potent than cytarabine against cell lines deficient in nucleoside transport and kinase activity. nih.gov However, the stability of the P-N bond in some phosphoramidate derivatives can lead to reduced hydrolysis and consequently, in some cases, reduced anticancer activity compared to the parent drug. researchgate.net

| Prodrug Type | Activation Mechanism | Stability | Activity in Resistant Cells |

| Phosphoester (e.g., Cytarabine Ocfosfate) | Hydrolysis to release cytarabine | Generally stable | Dependent on subsequent phosphorylation |

| Phosphoramidate | Intracellular cyclization and P-N bond cleavage to release cytarabine monophosphate nih.gov | Can be designed for plasma stability nih.gov | Can be more potent in kinase-deficient cells nih.gov |

Exploration of 2'- and 3'-Hydroxyl Substitutions

While the 5'-hydroxyl and N4-amino groups have been the primary sites for derivatization, some research has explored modifications at the 2'- and 3'-hydroxyl positions of the arabinose sugar. The rationale behind these modifications is to further modulate the lipophilicity and steric properties of the prodrug, potentially influencing its interaction with transporters and enzymes.

However, substitutions at these positions must be carefully considered, as the 2'-hydroxyl group is a key structural feature that distinguishes cytarabine from deoxycytidine and is important for its mechanism of action. Alterations at this position could potentially interfere with the drug's ability to be incorporated into DNA and inhibit DNA polymerase. Structure-activity relationship studies of various nucleoside analogs have shown that even minor modifications to the sugar moiety can have profound effects on biological activity. researchgate.net For instance, the introduction of a fluorine atom at the 2'-position has been shown in some novel cytarabine analogs to yield potent antitumor activity through unique mechanisms of action. nih.gov

Principles of Prodrug Design for Optimized Biological Response

The overarching goal of prodrug design for cytarabine is to overcome its pharmacokinetic and pharmacodynamic limitations to achieve an optimized biological response. chapman.edu Several key principles guide this process:

Enhanced Bioavailability: A primary objective is to improve oral absorption. This is typically achieved by increasing the lipophilicity of the molecule through the addition of moieties like fatty acid chains, as seen with cytarabine ocfosfate. rsc.orgnih.gov

Protection from Premature Metabolism: Prodrugs are designed to protect the parent drug from rapid enzymatic degradation. For cytarabine, this primarily involves shielding the N4-amino group from cytidine deaminase. rsc.org

Controlled and Targeted Delivery: An ideal prodrug should release the active drug at the desired site of action in a controlled manner. nih.gov This can be achieved by designing linkers that are cleaved by specific enzymes or under particular physiological conditions found in tumor microenvironments.

Overcoming Drug Resistance: Prodrug strategies can be employed to bypass mechanisms of drug resistance. For example, phosphoramidate prodrugs that deliver the monophosphorylated active form of cytarabine can circumvent resistance due to decreased deoxycytidine kinase activity. nih.gov

Biocompatibility of the Promoieties: The chemical groups (promoieties) attached to the parent drug to form the prodrug should be non-toxic and readily excreted from the body after cleavage.

The rational design of cytarabine prodrugs, therefore, involves a multi-faceted approach that considers the chemical stability of the prodrug, its absorption and distribution, the mechanism and rate of its conversion to the active drug, and the potential for overcoming resistance mechanisms. chapman.edu

Strategies to Circumvent Drug Catabolism

The therapeutic efficacy of cytarabine (also known as cytosine arabinoside or Ara-C), a cornerstone in the treatment of various leukemias, is significantly limited by its rapid metabolic inactivation. wikipedia.orgmdpi.com The primary catabolic pathway involves the enzyme cytidine deaminase (CDA), which is abundant in the liver, kidneys, and gastrointestinal tract. nih.govescholarship.org This enzyme catalyzes the deamination of cytarabine, converting it into the inactive and non-toxic metabolite 1-β-D-arabinofuranosyluracil (uracil arabinoside or Ara-U). mdpi.comescholarship.org This rapid conversion leads to a short plasma half-life, necessitating continuous intravenous infusion to maintain therapeutic drug levels.

To overcome this metabolic vulnerability, cytarabine ocfosfate was developed as a lipophilic prodrug engineered to be resistant to this degradation pathway. nih.govnih.gov The key structural modification in cytarabine ocfosfate is the attachment of an 18-carbon alkyl phosphate group (a stearyl-phosphate moiety) to the 5'-position of the cytarabine molecule. nih.govescholarship.org This specific molecular alteration sterically hinders the access of cytidine deaminase to the cytosine ring, thereby preventing the deamination process. nih.govescholarship.orgnih.gov As a result, cytarabine ocfosfate can bypass the rapid first-pass metabolism in the gut and liver that inactivates orally administered cytarabine, representing a critical strategy to circumvent drug catabolism. nih.govnih.gov

Molecular Modifications for Enhanced Cellular Permeability and Delivery

The parent compound, cytarabine, is a hydrophilic molecule. mdpi.comescholarship.org This water-soluble nature severely restricts its passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract, resulting in poor oral bioavailability of less than 20%. nih.govdrugbank.com Consequently, cytarabine must be administered parenterally.

The design of cytarabine ocfosfate directly addresses this limitation through a significant molecular modification aimed at increasing its lipophilicity. nih.govnih.gov The conjugation of the long, 18-carbon stearyl chain introduces a large, nonpolar, lipid-soluble component to the molecule. nih.govescholarship.org This transformation from a hydrophilic to a lipophilic compound is the primary factor enabling its absorption from the gastrointestinal tract, thus permitting oral administration. nih.gov Pharmacokinetic studies have indicated that after oral intake, cytarabine ocfosfate is absorbed in the distal region of the small intestine and is subsequently taken up by hepatocytes. nih.gov This modification successfully enhances the drug's permeability and provides an effective method for systemic delivery without the need for intravenous access.

Tailoring for Improved Plasma Stability and Controlled Hydrolysis Kinetics

Standard cytarabine is characterized by rapid systemic clearance and a short plasma half-life, typically ranging from one to four hours, due to its swift enzymatic degradation. nih.gov Cytarabine ocfosfate was tailored to improve this pharmacokinetic profile by functioning as a stable carrier molecule that undergoes controlled, gradual hydrolysis to release the active drug.

After absorption, the prodrug is transported to the liver, where it undergoes enzymatic processing. nih.gov This hepatic metabolism involves psi and subsequent beta-oxidation, which cleaves the fatty acid chain and phosphate group to release cytarabine and its deaminated product, Ara-U, into the systemic circulation. nih.gov This process is not instantaneous; instead, it provides a slow and sustained release of the active drug over an extended period. nih.gov

This controlled hydrolysis results in long-lasting plasma levels of cytarabine, mimicking the pharmacokinetic profile of a continuous intravenous infusion. nih.gov Clinical studies have demonstrated that the half-life of cytarabine released from the ocfosfate prodrug is approximately 22.6 hours, a dramatic increase compared to directly administered cytarabine. nih.gov This tailored kinetic profile ensures prolonged exposure of target cells to the active metabolite, which is a key determinant of its therapeutic activity.

| Compound | Time of Maximum Concentration (Tmax) (hours) | Half-life (t½) (hours) | Area Under the Curve (AUC) (ng·h/mL) |

| YNK01 (Prodrug) | 1.0 | 10.1 | 12622 |

| Ara-C (Active Drug) | 23.2 | 22.6 | 3496 |

| Ara-U (Inactive Metabolite) | 19.2 | 22.3 | 15441 |

Data derived from pharmacokinetic evaluations at a 1200 mg dose level, as reported in studies of relapsed or refractory acute myeloid leukemia (AML) and non-Hodgkin's lymphoma (NHL). nih.gov

Advanced Drug Delivery Systems and Nanocarrier Applications

Strategies for Encapsulation and Sustained Release of Cytarabine (B982) and its Prodrugs

The encapsulation of cytarabine and its derivatives into various carriers is a key strategy to achieve sustained release, thereby prolonging the drug's exposure to cancer cells. uzh.ch This is particularly important for S-phase-specific drugs like cytarabine, where continuous exposure at cytotoxic concentrations is crucial for maximum effect. uzh.ch Encapsulation protects the drug from rapid degradation in the bloodstream and allows for a slow, controlled release over time. uzh.ch

Prodrug strategies, involving the chemical modification of cytarabine, have been extensively explored to improve its stability and delivery. nih.govresearchgate.net For instance, fatty acid derivatives and amino acid conjugates have been developed to enhance the drug's lipophilicity and protect it from enzymatic degradation. researchgate.netchapman.edu These prodrugs can then be encapsulated to further control their release profile. chapman.edu The goal of these combined approaches is to maintain therapeutic drug concentrations for an extended period, potentially reducing the frequency of administration and associated side effects. chapman.eduacs.org

Development and Evaluation of Liposomal Formulations

Liposomes, microscopic vesicles composed of a lipid bilayer, have emerged as a highly effective platform for delivering cytarabine. uzh.chnih.gov They can encapsulate hydrophilic drugs like cytarabine in their aqueous core, shielding them from the external environment. researchgate.netchapman.edu

One of the most successful liposomal formulations is DepoCyt®, a sustained-release formulation of cytarabine approved for the treatment of lymphomatous meningitis. nih.govchapman.eduscispace.com This formulation consists of multivesicular lipid-based particles that encapsulate a sterile suspension of cytarabine, allowing for cytotoxic concentrations to be maintained in the cerebrospinal fluid for over two weeks after a single injection. chapman.eduscispace.com

Another notable advancement is CPX-351 (Vyxeos®), a liposomal formulation that co-encapsulates cytarabine and daunorubicin (B1662515) at a synergistic 5:1 molar ratio. chapman.edunih.govdovepress.com This dual-drug liposome (B1194612) has demonstrated enhanced efficacy in treating acute myeloid leukemia (AML) compared to the conventional administration of the two drugs. dovepress.comnih.gov The liposome is composed of distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio. chapman.edudovepress.com

Impact on Pharmacokinetics and Tissue Distribution

The encapsulation of cytarabine in liposomes significantly alters its pharmacokinetic profile and tissue distribution. uzh.chnih.gov Liposomal formulations lead to a prolonged plasma half-life and reduced clearance of cytarabine compared to the free drug. nih.gov For example, a study on CPX-351 showed a prolonged half-life of 28 hours and a reduced clearance of 0.16 L/h. nih.gov This extended circulation time is attributed to the protection of cytarabine from rapid enzymatic degradation by cytidine (B196190) deaminase. uzh.chnih.gov

Furthermore, liposomes can influence where the drug accumulates in the body. nih.gov Studies with CPX-351 have shown that the liposomal formulation leads to dramatically different tissue distribution compared to the non-liposomal combination of cytarabine and daunorubicin, with tissue-to-plasma ratios generally being lower for the liposomal formulation. nih.gov This suggests that the drug remains encapsulated in the circulation for longer, potentially reducing off-target toxicity. nih.govdovepress.com In the case of DepoCyt®, direct intrathecal administration results in a markedly increased half-life of cytarabine in the cerebrospinal fluid, from 2.7 hours for the unencapsulated drug to 148 hours for the liposomal form. uzh.ch

Studies on Antitumor Activity Enhancement

The improved pharmacokinetic properties of liposomal cytarabine translate to enhanced antitumor activity. uzh.chdovepress.com The sustained release from liposomes ensures that cancer cells are exposed to the drug for a longer duration, which is critical for cell-cycle-specific agents. uzh.ch

Preclinical studies have consistently demonstrated the superior efficacy of liposomal cytarabine. For instance, liposomal cytarabine significantly enhanced the survival time of mice with L1210 leukemia. uzh.ch The antitumor activity of CPX-351 has been shown to be significantly greater than the additive effects of the individual liposomal drugs, highlighting the benefit of co-encapsulating drugs in a synergistic ratio. dovepress.com Clinical studies have also confirmed the enhanced efficacy of liposomal formulations. For example, CPX-351 has shown improved outcomes in patients with high-risk AML compared to the standard "7+3" chemotherapy regimen. dovepress.com

Novel Nanocarrier Platforms for Cytarabine Ocfosfate Hydrate (B1144303)

Beyond liposomes, researchers are exploring a variety of other nanocarrier systems to deliver cytarabine and its prodrugs, including cytarabine ocfosfate hydrate. researchgate.netscispace.com These platforms offer unique properties that can be tailored for specific delivery needs. nih.govrsc.org

Application of Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures. acs.orgwiley.com Their large surface areas and tunable pore sizes make them promising candidates for drug delivery. acs.orgwiley.com

Recent research has demonstrated the potential of 3D COFs as nanocarriers for cytarabine. acs.org In one study, two new 3D COFs, TUS-440 and TUS-441, were synthesized and evaluated for their ability to load and release cytarabine. acs.org These COFs exhibited high surface areas of 1320 and 1016 m²/g, respectively. acs.org The loading capacities for cytarabine were found to be 17.81 wt% for TUS-440 and 9.21 wt% for TUS-441. acs.org Both COFs demonstrated sustained release of cytarabine over an extended period, with TUS-440 releasing 52.93% of its cargo over 10 days and TUS-441 releasing 14.67% over 14 days. acs.org This sustained release profile suggests that COFs could be effective in reducing dosing frequency and improving therapeutic outcomes. acs.orgresearchgate.netchemrxiv.org

Table 1: Properties of 3D Covalent Organic Frameworks for Cytarabine Delivery

| COF | Surface Area (m²/g) | Cytarabine Loading Capacity (wt%) |

| TUS-440 | 1320 | 17.81 |

| TUS-441 | 1016 | 9.21 |

Data sourced from ACS Applied Nano Materials. acs.org

Research on Hydrogels, Niosomes, and Polymer-Based Systems

A diverse range of other nanocarriers, including hydrogels, niosomes, and various polymer-based systems, are also being investigated for the delivery of cytarabine. researchgate.netmdpi.comnih.govnih.gov

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for encapsulating hydrophilic drugs like cytarabine. researchgate.netmdpi.com Studies have shown that cytarabine can be effectively trapped in hydrogels made from materials like poly(2-hydroxyethyl methacrylate) and sodium carboxymethyl cellulose. mdpi.comnih.govacs.org These hydrogels can provide sustained release of the drug over several days. nih.gov For instance, pH-sensitive hydrogels have been developed that show increased drug release in the slightly acidic tumor microenvironment. mdpi.comresearchgate.net One study on a sodium carboxymethyl cellulose/pectin-based hydrogel demonstrated efficient encapsulation of cytarabine (48.5–82.3%) and sustained release over 24 hours, with a significant increase in the drug's plasma half-life from 4.44 hours to 9.24 hours. mdpi.com

Table 2: Pharmacokinetic Parameters of a Cytarabine-Loaded Hydrogel

| Parameter | Cytarabine Solution | Cytarabine-Loaded Hydrogel |

| T½ (h) | 4.44 | 9.24 |

| AUC (µg/mL·h) | 22.06 | 56.94 |

| Cmax (µg/mL) | - | 3.53 |

| Tmax (h) | - | 4 |

Data sourced from MDPI. mdpi.com

Niosomes are vesicles composed of non-ionic surfactants that are structurally similar to liposomes but offer advantages such as higher stability and lower cost. nih.gov They can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Niosomal formulations of cytarabine have been shown to have high entrapment efficiency (around 80%) and a prolonged release profile. nih.govresearchgate.net This slow release is expected to maintain more stable blood concentrations of the drug, potentially improving its therapeutic efficacy. nih.gov

Polymer-based systems encompass a wide range of nanocarriers, including polymeric nanoparticles, micelles, and dendrimers. nih.gov These systems are attractive due to their high stability, biocompatibility, and tunable release kinetics. nih.gov For example, fucoidan (B602826) nanoparticles cross-linked with polyethyleneimine have been developed for cytarabine delivery. rsc.org These nanoparticles, with a size of less than 40 nm, showed pH-sensitive drug release, with higher release at the lower pH characteristic of the tumor microenvironment. rsc.org

Designing Delivery Systems for Enhanced Intracellular Drug Concentration

The therapeutic efficacy of cytarabine, the active metabolite of this compound, is often limited by its hydrophilic nature, which results in poor membrane permeability, a short plasma half-life, and rapid degradation. researchgate.netnih.govnih.gov To overcome these limitations, significant research has focused on designing advanced drug delivery systems (DDS) and nanocarriers. These systems are engineered to improve the pharmacokinetic profile of the drug, protect it from premature degradation, and ultimately enhance its concentration within target cancer cells. bohrium.comfrontiersin.org Key strategies involve the use of lipid-based nanocarriers, polymeric nanoparticles, and the development of lipophilic prodrugs that can self-assemble into nanostructures. nih.govresearchgate.netnih.gov

The primary goals in designing these delivery systems are to increase drug stability, facilitate passage across cell membranes, and provide sustained release, thereby maintaining therapeutic intracellular drug levels for a longer duration. bohrium.comscispace.com Various systems, including liposomes, niosomes, hydrogels, and polymeric nanoparticles, have been investigated to encapsulate and deliver cytarabine and its derivatives more effectively. scispace.comchapman.edu

Research Findings in Nanocarrier Design

Lipid-Based Nanocarriers

Lipid-based nanocarriers, such as liposomes, solid lipid nanoparticles (SLN), and nanostructured lipid carriers (NLC), are extensively studied for delivering cytarabine. mdpi.com These carriers are advantageous due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds. nih.govmdpi.com A notable example is the liposomal formulation DepoCyt®, which encapsulates cytarabine in multivesicular lipid-based particles. nih.govchapman.edu This design allows for a slow release of the drug, significantly extending its half-life after administration. chapman.eduuzh.ch

The composition of the lipid carrier is a critical design parameter. For instance, the DepoCyt® formulation is composed of dioleoylphosphatidylcholine (DOPC), dipalmitoylphosphatidylglycerol (B1197311) (DPPG), cholesterol, and triolein, which together form stable particles for sustained drug release. chapman.edu Researchers have also explored modifying the surface of lipid nanocarriers with polymers like polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net PEGylation creates a hydrophilic shield that helps the nanocarrier evade uptake by the reticuloendothelial system, prolonging its circulation time in the body and increasing the probability of reaching the tumor site. nih.gov

| Formulation | Delivery System | Key Advantage | Reported Half-life (Intrathecal, Rats) |

|---|---|---|---|

| Standard Cytarabine | Aqueous Solution | - | 2.7 hours uzh.ch |

| Liposomal Cytarabine | Multivesicular Liposomes | Slow-release depot uzh.ch | 148 hours uzh.ch |

Polymeric Nanoparticles and Prodrugs

Polymer-based nanocarriers offer high stability and the potential for tunable, controlled drug release. nih.gov Research by Rukmani et al. involved encapsulating cytarabine in methacrylic acid polymeric nanoparticles. In vivo studies showed this formulation improved the lifespan of leukemic mice compared to the administration of cytarabine alone, indicating more effective drug delivery to cancer cells. researchgate.netscispace.com

Another advanced strategy involves creating amphiphilic, low-molecular-weight prodrugs that can self-assemble into nanoparticles. A novel prodrug was synthesized by conjugating palmitic acid to cytarabine (PA-Ara). researchgate.net This modification significantly increased the drug's lipophilicity and protected the active 4-amino group from deamination. researchgate.net The resulting amphiphilic molecule was stable in artificial digestive juice and demonstrated a vastly superior ability to be absorbed orally compared to the parent drug. researchgate.net

In vitro cytotoxicity assays showed that the PA-Ara prodrug had significantly stronger antiproliferation effects against HL60 and K562 leukemia cell lines than cytarabine. researchgate.net This suggests that the enhanced lipophilicity and cellular uptake of the prodrug lead to higher effective intracellular concentrations of the active agent. researchgate.net

| Parameter | Oral Ara-C Solution | Oral PA-Ara Formulation | Key Finding |

|---|---|---|---|

| Relative Bioavailability | 3.23% researchgate.net | 61.77% researchgate.net | ~19-fold improvement in oral bioavailability. researchgate.net |

| Antiproliferative Activity | Standard | Significantly stronger vs. HL60 & K562 cells. researchgate.net | Enhanced cytotoxicity, suggesting higher intracellular drug concentration. researchgate.net |

These findings underscore the importance of rational drug delivery design. By modifying the drug into a lipophilic prodrug or encapsulating it within sophisticated nanocarriers, it is possible to overcome the inherent pharmacokinetic challenges of cytarabine, leading to enhanced intracellular concentration and improved therapeutic potential. researchgate.netchapman.edu

Future Research Directions and Translational Perspectives

Mechanistic Investigations of Combination Therapies Involving Cytarabine (B982) Ocfosfate Hydrate (B1144303)

Future research will likely focus on elucidating the precise molecular mechanisms that underpin the synergistic or additive effects of combining cytarabine ocfosfate hydrate with other anticancer agents. scispace.com Cytarabine is frequently used in combination with other drugs, such as anthracyclines (like daunorubicin), purine (B94841) nucleoside analogs (like fludarabine (B1672870) and cladribine), and other agents in regimens like DHAP (dexamethasone, cisplatin, cytarabine) and ESHAP (etoposide, methylprednisolone, cytarabine, cisplatin). scispace.com While these combinations have shown clinical efficacy, a deeper understanding of their mechanistic basis at the cellular and molecular levels is needed.

Investigations are required to determine if combining cytarabine prodrugs, such as cytarabine ocfosfate, with other anticancer drugs can yield beneficial therapeutic effects. scispace.com Research could explore how cytarabine ocfosfate modulates cellular pathways to enhance the cytotoxicity of partner drugs, or vice-versa. For instance, studies have shown that combining cytarabine with daunorubicin (B1662515) in a liposomal formulation (CPX-351) results in synergistic antitumor activity. chapman.edu Understanding these interactions could lead to the rational design of more effective combination regimens with improved therapeutic indices.

A key area of investigation will be the impact of these combinations on leukemic stem cells, which are often responsible for relapse. nih.gov Preclinical data suggest that the survival of these cells might be due to factors that could be targeted by combination therapies. nih.gov Furthermore, exploring combinations that can overcome resistance mechanisms to cytarabine is a critical avenue for future studies. capes.gov.br

Development of Advanced this compound Derivatives with Optimized Therapeutic Profiles

The development of this compound represents a significant step in optimizing cytarabine's therapeutic profile by improving its stability and enabling oral administration. scispace.comchapman.edu However, there is still room for the development of advanced derivatives with even better pharmacological properties. scispace.comnih.gov Future research will likely focus on designing and synthesizing novel derivatives of cytarabine ocfosfate to further enhance its efficacy and reduce potential toxicities.

Strategies for developing advanced derivatives may include:

Modification of the lipid moiety: Altering the fatty acid chain length or structure could fine-tune the drug's lipophilicity, potentially improving its absorption, distribution, and cellular uptake. nih.gov

Introduction of targeting ligands: Conjugating molecules that bind to specific receptors overexpressed on cancer cells could enhance drug delivery to the tumor site, thereby increasing efficacy and minimizing off-target effects.

Development of novel prodrugs: Exploring different phosphate (B84403) prodrug approaches, such as mixed phosphate triester derivatives, could lead to more efficient intracellular release of the active cytarabine monophosphate. researchgate.net

The goal of these modifications is to generate compounds with an improved therapeutic index, meaning a better balance between anticancer activity and side effects. chapman.edu The discovery of compounds with optimal stability and release properties remains a major objective. researchgate.net

Cross-Applicability of Prodrug Design and Delivery System Principles to Other Nucleoside Analogs

The principles learned from the development of cytarabine ocfosfate and other cytarabine prodrugs have broad implications for the entire class of nucleoside analogs. scispace.comnih.gov Many nucleoside analogs, which are crucial in treating various cancers and viral infections, face similar challenges as cytarabine, including poor stability, low bioavailability, and the development of resistance. nih.govresearchgate.net

The success of the lipid-based prodrug strategy, as exemplified by cytarabine ocfosfate, can be adapted to other nucleoside analogs. nih.govnih.gov By conjugating fatty acids or other lipophilic moieties, it may be possible to improve the oral bioavailability and pharmacokinetic profiles of other drugs in this class. nih.gov For example, this approach has been applied to gemcitabine (B846) with the development of CP-4126, a lipid-conjugated derivative. nih.gov

Furthermore, the exploration of various delivery systems for cytarabine, such as liposomes, nanoparticles, and hydrogels, provides a blueprint for enhancing the delivery of other nucleoside analogs. scispace.com These systems can protect the drug from premature degradation, control its release, and potentially target it to specific tissues. scispace.com The insights gained from cytarabine prodrug and delivery system research can pave the way for a new generation of more effective anticancer and antiviral nucleoside agents. nih.govresearchgate.net

Integration of Pharmacogenomic Biomarker Research for Predicting Therapeutic Response

A significant future direction in the clinical application of this compound involves the integration of pharmacogenomic research to predict patient response and tailor therapy. mdpi.comnih.gov Individual variability in clinical outcomes with cytarabine-based therapies is often linked to genetic variations in enzymes involved in its metabolism and transport. nih.gov

Key areas for pharmacogenomic research include:

Transporter Proteins: While the human equilibrative nucleoside transporter 1 (hENT1) is a major transporter for cytarabine, its role in the uptake of the more lipophilic cytarabine ocfosfate may differ. mdpi.com Research is needed to identify the primary transporters for this prodrug and whether genetic variants in these transporters affect its efficacy.

Metabolic Enzymes: The intracellular conversion of cytarabine to its active triphosphate form (ara-CTP) is a critical step. mdpi.com Genetic polymorphisms in enzymes like deoxycytidine kinase (DCK), which performs the initial phosphorylation, have been associated with cytarabine sensitivity. mdpi.com Identifying SNPs in DCK or other relevant enzymes that predict response to cytarabine ocfosfate could help in patient stratification. mdpi.com

Drug Resistance Genes: Expression levels of genes associated with cytarabine resistance, such as 5'-nucleotidase (5NT) and DNA polymerase, could serve as predictive biomarkers. nih.govnih.gov

The ultimate goal is to develop a panel of validated pharmacogenomic biomarkers that can be used in clinical practice to guide treatment decisions, optimizing the use of this compound for individual patients. mdpi.comnih.gov This personalized approach holds the promise of improving therapeutic outcomes while minimizing toxicity. mdpi.com

Studies on the Cellular and Molecular Basis of Acquired Resistance Mechanisms

Overcoming acquired resistance is a major challenge in cancer therapy, and understanding the mechanisms by which cancer cells become resistant to cytarabine ocfosfate is crucial for developing effective long-term treatment strategies. While cytarabine ocfosfate's design helps to bypass some known resistance mechanisms to cytarabine (e.g., inactivation by cytidine (B196190) deaminase), cancer cells can still develop resistance through other pathways. wiley.comnih.gov

Future research should focus on:

Reduced Intracellular Drug Accumulation: Investigating alterations in the expression or function of drug transporters that may be responsible for reduced uptake or increased efflux of cytarabine ocfosfate or its active metabolites.

Impaired Drug Activation: Studying mutations or changes in the expression of enzymes like deoxycytidine kinase (dCK), which are essential for the phosphorylation of cytarabine to its active form. nih.govd-nb.info A lack of dCK expression is a known mechanism of resistance to cytarabine. d-nb.info

Alterations in Drug Targets: Examining changes in DNA polymerase that might reduce its sensitivity to inhibition by ara-CTP. nih.gov

Increased Drug Inactivation: While cytarabine ocfosfate is resistant to cytidine deaminase, the intracellularly released cytarabine can still be inactivated. wiley.com Studies should explore the potential upregulation of inactivating enzymes like cytoplasmic 5'-nucleotidase (5NT). nih.govnih.gov

Evasion of Apoptosis: Investigating how cancer cells alter apoptotic pathways to survive cytarabine-induced DNA damage.

By elucidating these resistance mechanisms, it may be possible to develop strategies to overcome or circumvent them, such as using combination therapies that target these pathways or developing next-generation derivatives of cytarabine ocfosfate that are less susceptible to resistance. capes.gov.br

Q & A

Q. What experimental approaches are recommended to investigate the mechanism of action of cytarabine ocfosfate hydrate in hematologic malignancies?

- Methodological Answer : Begin with in vitro models using leukemia cell lines (e.g., AML cell lines) to assess apoptosis induction and cell cycle arrest via flow cytometry and Western blotting for key markers like caspase-3 and p52. Validate findings in in vivo xenograft models, monitoring tumor regression and survival rates. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can link drug exposure to efficacy outcomes . For structural insights, use nuclear magnetic resonance (NMR) or X-ray crystallography to study interactions with target enzymes like DNA polymerase .

Q. How should researchers design pharmacokinetic studies for this compound in patients with renal impairment?

- Methodological Answer : Conduct population pharmacokinetic (PopPK) studies in cohorts stratified by estimated glomerular filtration rate (eGFR). Measure plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and assess parameters like clearance (CL) and volume of distribution (Vd). Evidence suggests that low-dose cytarabine (<1000 mg/m²) does not require dose adjustment in patients with eGFR 30–59 mL/min/1.73 m², as CL remains unaffected . Include safety endpoints (e.g., cytopenia, nephrotoxicity) to confirm tolerability.

Q. What are the best practices for synthesizing and characterizing this compound in preclinical studies?

- Methodological Answer : Follow protocols from patent literature for synthesis, ensuring purity >98% via high-performance liquid chromatography (HPLC). Characterize using Fourier-transform infrared spectroscopy (FTIR) for functional groups and mass spectrometry (MS) for molecular weight confirmation. For stability testing, conduct accelerated degradation studies under varying pH and temperature conditions, with quantification by UV-spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound and conventional cytarabine in solid tumors?

- Methodological Answer : Perform a systematic review with meta-analysis comparing response rates (RECIST criteria) and toxicity profiles across trials. Use subgroup analysis to identify patient-specific factors (e.g., tumor mutational burden, expression of drug transporters). In vitro comparative studies assessing intracellular metabolite levels (e.g., ara-CTP) can clarify differential activation pathways. Address heterogeneity via sensitivity analyses and publication bias assessment using funnel plots .

Q. What methodologies are optimal for studying this compound resistance mechanisms in relapsed AML?

- Methodological Answer : Develop resistant cell lines via prolonged sublethal drug exposure. Perform whole-exome sequencing (WES) or CRISPR-Cas9 screens to identify mutations in deoxycytidine kinase (DCK) or cytidine deaminase (CDA). Validate findings using siRNA knockdown or overexpression models. Correlate resistance markers (e.g., DCK downregulation) with clinical relapse data from patient cohorts .

Q. How can researchers optimize dosing regimens for this compound in pediatric populations?

- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to account for age-related differences in drug metabolism and organ maturation. Validate models with sparse sampling in pediatric trials, leveraging Bayesian estimation for individualized dosing. Monitor long-term neurodevelopmental outcomes to assess delayed toxicity .

Data Contradiction and Reproducibility

Q. How should conflicting data on this compound’s solubility and formulation stability be addressed?

- Methodological Answer : Replicate solubility studies using standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and controlled temperature conditions. Compare results with published data using Bland-Altman plots. For stability, employ orthogonal analytical methods (e.g., differential scanning calorimetry for polymorphic changes) and share raw datasets via repositories to enable independent verification .

Q. What strategies ensure reproducibility in preclinical efficacy studies of this compound?

- Methodological Answer : Adopt the ARRIVE guidelines for in vivo studies, detailing animal strain, dosing schedules, and randomization methods. Use open-source software (e.g., R or Python) for statistical analysis, with code publicly archived. Cross-validate findings in ≥2 independent labs using identical drug batches and protocols .

Tables of Key Findings

| Study Focus | Key Data | Source |

|---|---|---|

| Renal Impairment PK | CL = 12.3 L/h (eGFR >47 mL/min) vs. 11.8 L/h (eGFR 30–59 mL/min); p=0.34 | |

| AML Remission Case Study | Molecular remission achieved in 80% of inv(16) AML patients (n=15) | |

| Synthesis Purity | HPLC purity >99.5% in patent-derived synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.